molecular formula C8H18FSi B14637097 Di-t-butylfluorosilane

Di-t-butylfluorosilane

Cat. No.: B14637097
M. Wt: 161.31 g/mol
InChI Key: MYVALNJBPKBVPH-UHFFFAOYSA-N
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Description

Di-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of two tert-butyl groups and a fluorine atom attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorosilane with a fluoride source, such as potassium fluoride, in an appropriate solvent like tetrahydrofuran. The reaction typically proceeds under mild conditions, yielding di-tert-butyl(fluoro)silane as the product.

Industrial Production Methods

Industrial production of di-tert-butyl(fluoro)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(fluoro)silane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.

    Reduction Reactions: The silicon-fluorine bond can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of di-tert-butylsilane.

    Oxidation Reactions: Oxidation of di-tert-butyl(fluoro)silane can yield silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

    Substitution: Potassium fluoride, tetrahydrofuran

    Reduction: Lithium aluminum hydride, ether solvents

    Oxidation: Hydrogen peroxide, acetic acid

Major Products Formed

    Substitution: Di-tert-butyl(alkoxy)silane, di-tert-butyl(aminosilane)

    Reduction: Di-tert-butylsilane

    Oxidation: Di-tert-butylsilanol, di-tert-butylsiloxane

Scientific Research Applications

Di-tert-butyl(fluoro)silane has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.

    Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as low dielectric constants and high thermal stability.

    Biology and Medicine: Research is ongoing to explore the potential use of di-tert-butyl(fluoro)silane in drug delivery systems and as a component in biomedical devices.

    Industry: It is employed in the production of specialty chemicals and advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of di-tert-butyl(fluoro)silane involves the interaction of the silicon atom with various molecular targets. The silicon-fluorine bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the silicon atom acts as a reactive center.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.

    Di-tert-butylsilanol: Contains a hydroxyl group instead of fluorine.

    Di-tert-butylsilane: Lacks the fluorine atom, making it less reactive.

Uniqueness

Di-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and chemical properties. The silicon-fluorine bond is one of the strongest single bonds in chemistry, contributing to the compound’s stability and reactivity.

Properties

Molecular Formula

C8H18FSi

Molecular Weight

161.31 g/mol

InChI

InChI=1S/C8H18FSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3

InChI Key

MYVALNJBPKBVPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)F

Origin of Product

United States

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